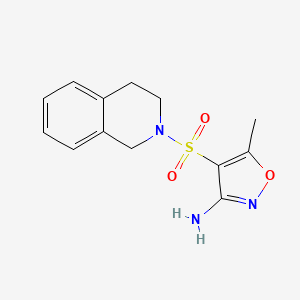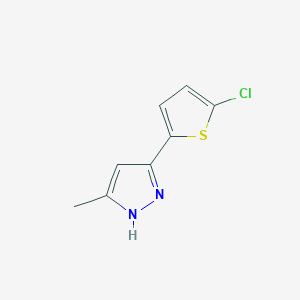
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methylisoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1 derivatives has been reported in the literature . The Castagnoli–Cushman reaction was used to synthesize 59 derivatives of this scaffold . Another method involves N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .Chemical Reactions Analysis
The compound “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methylisoxazol-3-amine” likely undergoes reactions typical of organic compounds containing isoquinoline, sulfonyl, and amine groups .Scientific Research Applications
Medicinal Chemistry and Drug Development
The 3,4-dihydroisoquinolin-2(1H)-one core serves as a valuable building block for designing novel pharmaceutical compounds. Researchers have explored its potential in drug discovery due to its presence in naturally occurring compounds and biologically active frameworks . Notably, this compound unit has been associated with antidepressant, anti-hypertensive, antiulcer, and analgesic activities. Additionally, it plays a role in HIV-1 integrase inhibition, schizophrenia treatment, anxiety management, and cancer chemotherapy .
Aldo-Keto Reductase Inhibition
Recent studies have identified 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid as a potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3. This enzyme is of interest in both breast and prostate cancer research. The compound exhibits remarkable cellular potency, inhibiting AKR1C3 metabolism of specific substrates . Its high selectivity and low nanomolar potency make it a promising candidate for targeted cancer therapies.
Tandem Cyclization Reactions
A base-mediated three-component reaction involving ninhydrin, aniline, and acetylenic esters leads to the synthesis of 3,4-dihydroisoquinolin-2(1H)-one derivatives. This diastereoselective reaction occurs in methanol under transition-metal-free conditions, allowing for the direct construction of C–N and C–C bonds via tandem cyclization. These cyclic frameworks serve as versatile molecular keys for natural product synthesis .
Computational Modeling Studies
Computational modeling studies have explored the binding preferences of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids for AKR1C3 over AKR1C2. Compound 38, in particular, achieves up to 5000-fold anti-AKR1C3 selectivity. These insights aid in understanding the compound’s inhibitory mechanisms and guide drug design efforts .
Synthetic Methodology
The one-pot synthesis of 3,4-dihydroisoquinolin-2(1H)-one derivatives via tandem cyclization provides a streamlined approach for accessing this important heterocyclic unit. Researchers continue to explore variations and improvements in synthetic methodologies to enhance efficiency and scalability .
Structural Biology and X-ray Crystallography
Researchers have investigated the crystal structures of 3,4-dihydroisoquinolin-2(1H)-one derivatives using X-ray crystallography. These studies shed light on their conformational preferences, intermolecular interactions, and potential binding sites, aiding in rational drug design and optimization .
Mechanism of Action
Target of Action
The primary target of the compound “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-5-methylisoxazol-3-amine” is the enzyme aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme
Result of Action
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known substrate . .
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-5-methyl-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-12(13(14)15-19-9)20(17,18)16-7-6-10-4-2-3-5-11(10)8-16/h2-5H,6-8H2,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRWYGHWKDXHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-4-[(phenylsulfonyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2432867.png)
![(3-Fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2432868.png)

![Ethyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2432870.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2432876.png)
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2432878.png)
![4-[2-[5-(Diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid](/img/structure/B2432879.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2432880.png)
![5-(Hydroxymethyl)-8-methyl-3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)pyrano[2,3-c]pyridin-2-one](/img/structure/B2432882.png)
![tert-butyl 6-methyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2432884.png)
![1-[(3-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2432886.png)

![(2z)-2-[(4-Fluorophenyl)imino]-6-methoxy-2h-chromene-3-carboxamide](/img/structure/B2432888.png)